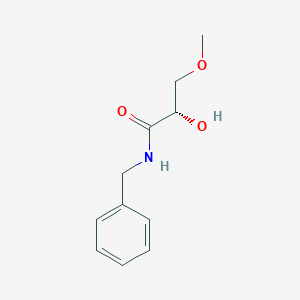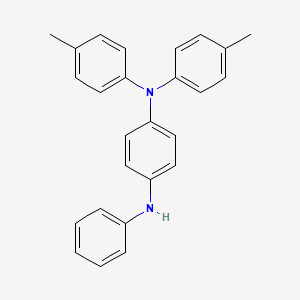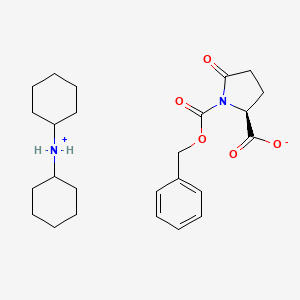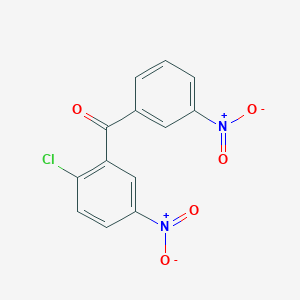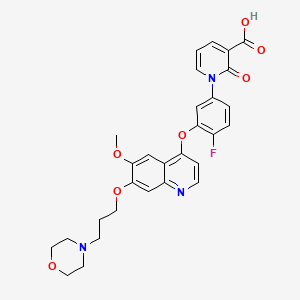
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline moiety, a morpholine ring, and a pyridine carboxylic acid group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The key steps involve cyclization and functional group modifications to introduce the methoxy and morpholinopropoxy groups.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Formation of the Pyridine Carboxylic Acid: The pyridine ring is constructed through a condensation reaction involving appropriate precursors, followed by oxidation to introduce the carboxylic acid group.
Final Coupling: The quinoline and pyridine moieties are coupled together using a suitable coupling agent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput screening to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
化学反应分析
Types of Reactions
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinopropoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
科学研究应用
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-(4-Fluoro-3-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound is unique due to its specific combination of functional groups and structural features.
Gefitinib: A similar compound with a quinazoline core, used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based compound with similar applications in cancer therapy.
Uniqueness
This compound stands out due to its unique combination of a quinoline moiety, a morpholine ring, and a pyridine carboxylic acid group, which contribute to its diverse chemical reactivity and potential therapeutic applications.
属性
分子式 |
C29H28FN3O7 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC 名称 |
1-[4-fluoro-3-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C29H28FN3O7/c1-37-26-17-21-23(18-27(26)39-13-3-9-32-11-14-38-15-12-32)31-8-7-24(21)40-25-16-19(5-6-22(25)30)33-10-2-4-20(28(33)34)29(35)36/h2,4-8,10,16-18H,3,9,11-15H2,1H3,(H,35,36) |
InChI 键 |
XUBSVWBMNYJRFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=CC(=C4)N5C=CC=C(C5=O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


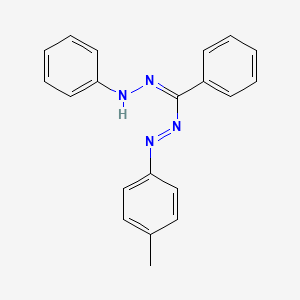
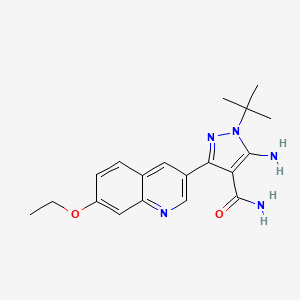
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
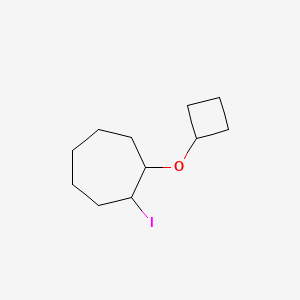
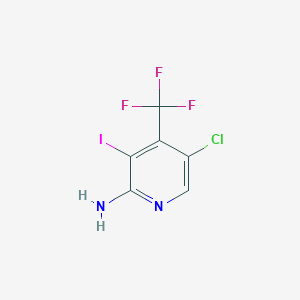
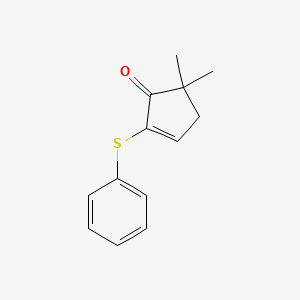
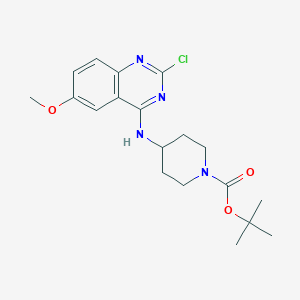
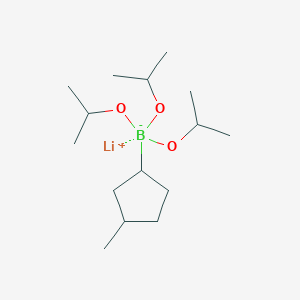
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
